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molecular formula C8H9BrO B083804 4-(2-Bromoethyl)phenol CAS No. 14140-15-9

4-(2-Bromoethyl)phenol

Cat. No. B083804
M. Wt: 201.06 g/mol
InChI Key: DYYVTFCYVZEQDG-UHFFFAOYSA-N
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Patent
US07390923B2

Procedure details

(4-Hydroxyphenethyl) alcohol (1.50 g, 0.01086 mol) and 48 wt. % hydrobromic acid (10 ml) were heated at 100° C. for 1.5 h. After being cooled, the reaction mixture was poured into water and extracted with ethyl acetate. The extracts were washed with water, dried and concentrated in vacuo to give a raw product. Purification by flash chromatography (heptane/ethyl acetate 9:1) gave a pure product (2.01 g, 92%). 1H NMR (400 MHz, DMSO-d6): 2.99 (2H, t, 3J=7.4 Hz), 3.63 (2H, t, 3J=7.4 Hz), 6.68 (2H, d, 3J=8.5 Hz), 7.05 (2H, d, 3J=8.3 Hz), 9.24 (1H, s, —OH).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7]O)=[CH:4][CH:3]=1.[BrH:11]>O>[Br:11][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
OC1=CC=C(CCO)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a raw product
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (heptane/ethyl acetate 9:1)

Outcomes

Product
Name
Type
product
Smiles
BrCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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